molecular formula C11H13BrO3 B594643 Methyl 3-bromo-5-isopropoxybenzoate CAS No. 1255574-48-1

Methyl 3-bromo-5-isopropoxybenzoate

Cat. No. B594643
M. Wt: 273.126
InChI Key: ITWYJGXJJZTWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromo-5-isopropoxybenzoate is a chemical compound with the molecular formula C11H13BrO3 . It is used as an intermediate for pharmaceuticals .


Molecular Structure Analysis

The molecular structure of Methyl 3-bromo-5-isopropoxybenzoate consists of a total of 28 bonds. There are 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

Methyl 3-bromo-5-isopropoxybenzoate is a liquid at room temperature . It has a molecular weight of 273.13 . The compound has a complex structure with several types of bonds and functional groups .

Scientific Research Applications

  • Pharmaceutical Research

    • Application : Methyl 3-bromo-5-iodobenzoate, a compound similar to Methyl 3-bromo-5-isopropoxybenzoate, is used as a starting reagent for the large-scale synthesis of the thromboxane receptor antagonist .
    • Method : This involves a regioselective Heck cross-coupling reaction .
    • Results : The outcome of this process is the production of a thromboxane receptor antagonist, which has potential applications in medical and pharmaceutical research .
  • Organic Chemistry

    • Application : Methyl 3-bromo-5-iodobenzoate is also used in the Sonogashira coupling reaction to produce 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid .
    • Method : The Sonogashira coupling reaction is a cross-coupling reaction used in organic chemistry to synthesize carbon–carbon bonds .
    • Results : The product of this reaction, 3-Bromo-5-(triisopropylsilylethynyl)benzoic acid, is a useful intermediate in organic synthesis .
  • Heterocyclic Organic Compound

    • Application : Methyl 3-bromo-5-isopropoxybenzoate is categorized as a heterocyclic organic compound . These compounds are widely used in research and industries as they possess a wide range of applications including pharmaceuticals, agrochemicals, and dyestuffs .
    • Method : The specific methods of application or experimental procedures would depend on the specific research or industrial process .
    • Results : The outcomes obtained would also depend on the specific research or industrial process .
  • Key Intermediate in Manufacturing of Therapeutic SGLT2 Inhibitors

    • Application : A similar compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : The preparation involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .
  • Heterocyclic Organic Compound

    • Application : Methyl 3-bromo-5-isopropoxybenzoate is categorized as a heterocyclic organic compound . These compounds are widely used in research and industries as they possess a wide range of applications including pharmaceuticals, agrochemicals, and dyestuffs .
    • Method : The specific methods of application or experimental procedures would depend on the specific research or industrial process .
    • Results : The outcomes obtained would also depend on the specific research or industrial process .
  • Key Intermediate in Manufacturing of Therapeutic SGLT2 Inhibitors

    • Application : A similar compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
    • Method : The preparation involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .

Safety And Hazards

Methyl 3-bromo-5-isopropoxybenzoate is classified under GHS07 for safety. The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-bromo-5-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-5-8(11(13)14-3)4-9(12)6-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWYJGXJJZTWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681849
Record name Methyl 3-bromo-5-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-isopropoxybenzoate

CAS RN

1255574-48-1
Record name Benzoic acid, 3-bromo-5-(1-methylethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-5-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask containing methyl 3-bromo-5-hydroxybenzoate (2.1 g, 8.9 mmol) in anhydrous DMF (10 mL) was added K2CO3 (2.47 g, 17.9 mmol) and 2-iodopropane (1.07 mL, 10.7 mmol). The reaction mixture was heated at 65° C. overnight then diluted with EA and washed with NaHCO3. The organic layers were dried and concentrated to provide 1.81 g (75%) of methyl 3-bromo-5-isopropoxybenzoate as a white solid. LCMS-ESI (m/z) calculated for C11H13BrO3: 273.12; no observed m/z ion, tR=4.17 min.
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2.47 g
Type
reactant
Reaction Step Two
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.